Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride is a chemical compound with significant relevance in the fields of organic chemistry and medicinal chemistry. Its systematic name is (1R,2S)-2-amino-5,5-difluorocyclohexan-1-ol hydrochloride, and it is classified under amino alcohols. The compound is represented by the molecular formula and has a molecular weight of approximately 187.615 g/mol. This compound is notable for its fluorinated structure, which imparts unique chemical properties, making it a subject of interest for various scientific applications .
The synthesis of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride typically involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to ensure the correct stereochemistry and functionalization.
The molecular structure of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride can be described using various structural representations:
Cl.N[C@H]1CCC(F)(F)C[C@H]1O
InChI=1S/C6H11F2NO.ClH/c7-6(8)2-1-4(9)5(10)3-6;/h4-5,10H,1-3,9H2;1H/t4-,5+;/m0./s1
The stereochemistry is critical in defining its biological activity and interaction with biological targets. The presence of fluorine atoms enhances lipophilicity and metabolic stability .
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action of Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride involves its interaction with specific molecular targets within biological systems:
This unique combination of functional groups allows for diverse interactions within biological pathways .
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride exhibits several notable physical and chemical properties:
These properties make it suitable for various applications in research and industry .
Rel-(1R,2S) 2-Amino-5,5-difluoro-Cyclohexanol Hydrochloride has several scientific applications:
CAS No.: 28633-45-6
CAS No.: 27668-52-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: